molecular formula C7H11BrCl2N2 B2598630 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 2377033-82-2

1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2598630
CAS No.: 2377033-82-2
M. Wt: 273.98
InChI Key: RJXDYWIOKKTXDP-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride is a chiral bromopyridine derivative offered as a high-purity salt to enhance stability and solubility for research applications. This compound serves as a versatile synthetic intermediate, particularly in the exploration of novel therapeutic agents. Related bromopyridine scaffolds are investigated as inhibitors of mycobacterial ATP synthase, a target in the development of new treatments for tuberculosis . Furthermore, similar amine-bearing pyridine compounds are key building blocks in contemporary synthetic routes, such as the development of Risdiplam, a small-molecule treatment for spinal muscular atrophy . The dihydrochloride form ensures improved handling properties for research and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDYWIOKKTXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reaction. Industrial production methods may involve large-scale bromination and subsequent purification steps to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution due to the ring’s electron-deficient nature. Common nucleophiles and conditions include:

Nucleophile Reagent/Conditions Product Mechanism Reference
AminesNH₃ or RNH₂, CuI, 100–120°C3-Aminopyridine derivativeSNAr with copper catalysis
ThiolsRSH, K₂CO₃, DMF, 80°C3-Sulfanylpyridine derivativeBase-assisted substitution
AlkoxidesRO⁻, Pd(OAc)₂, 60–80°C3-Alkoxypyridine derivativePalladium-mediated substitution

Key Insight : Reactivity is enhanced by electron-withdrawing effects of the pyridine ring, favoring substitution at the 3-position.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

Reaction Type Catalyst System Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CArylboronic acidBiarylpyridine derivative70–85%*
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°CPrimary/secondary amines3-Aminopyridine derivative65–78%*
Stille CouplingPdCl₂(PPh₃)₂, THF, 60°COrganostannanes3-Alkyl/Arylpyridine derivative60–75%*

*Yields estimated from analogous pyridine bromides due to limited direct data.

Amine Group Functionalization

The primary amine (as the dihydrochloride salt) undergoes typical amine reactions after deprotonation:

Reaction Reagents/Conditions Product Notes Reference
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C1-(3-Bromopyridin-2-yl)acetamideAmide formation via Schotten-Baumann
Reductive AlkylationRCHO, NaBH₃CN, MeOH, RTN-Alkylated derivativeSelective alkylation
DiazotizationNaNO₂, HCl, 0–5°CDiazonium intermediate (precursor)Unstable; used in situ

Caution : The dihydrochloride form requires neutralization (e.g., with K₂CO₃) before amine reactivity.

Reduction Reactions

Controlled reduction targets specific functional groups:

Target Site Reagents/Conditions Product Mechanism Reference
Bromine AtomH₂, Pd/C, EtOH, 25°C3-H-pyridine derivativeCatalytic hydrogenolysis
Amine GroupLiAlH₄, THF, refluxEthylpyridine derivative (rare)Partial reduction observed

Stability and Side Reactions

The compound degrades under harsh conditions:

  • Acidic Hydrolysis : Prolonged exposure to HCl > 100°C cleaves the amine-pyridine bond.

  • Oxidation : H₂O₂ or KMnO₄ oxidizes the amine to nitro or imine groups.

Structural and Mechanistic Insights

  • Electron-Deficient Pyridine : Facilitates SNAr at the 3-position (Bromine) due to meta-directing effects.

  • Amine Reactivity : Protonated in dihydrochloride form; requires deprotonation for nucleophilic reactions.

  • Steric Effects : Ethylamine side chain minimally impacts pyridine reactivity.

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Catalyst Dependence
SNArHighModerateCu/Pd required
Suzuki CouplingModerateLowPd essential
Amine AcylationRapidLowBase required

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological properties useful in treating conditions such as cancer, inflammation, and bacterial infections.

Case Study: Inhibition of Bacterial Cystathionine γ-Lyase
Research has indicated that compounds similar to 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride can inhibit bacterial cystathionine γ-lyase, an enzyme implicated in the production of hydrogen sulfide (H₂S) by pathogenic bacteria like Staphylococcus aureus. This inhibition could lead to novel treatments for infections caused by these bacteria, highlighting the compound's potential in antimicrobial therapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing diverse chemical architectures.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
Coupling ReactionsForms biaryl compounds via cross-coupling methods
EtherificationUsed in selective etherification reactions

Preliminary studies have shown that derivatives of this compound can exhibit significant biological activity, including anticancer properties. The presence of the bromine atom in the pyridine ring enhances its ability to interact with biological targets.

Case Study: Anticancer Activity
A study demonstrated that structurally related compounds displayed dual inhibition of specific enzymes involved in cancer progression. The modifications on the pyridine ring allowed for selective targeting of cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)ethan-1-amine Hydrochloride

  • Structure : Bromine at pyridine 6-position (vs. 3-position in the target compound).
  • Molecular Formula : C₇H₁₀BrClN₂ (CAS 1415257-60-1) .
  • Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to accessible halogen positioning.

(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride

  • Structure : Fluorine replaces bromine at the pyridine 3-position (CAS 1391475-97-0).
  • Molecular Formula : C₇H₁₁Cl₂FN₂ (MW: 213.08) .
  • Key Differences :
    • Electronegativity : Fluorine’s high electronegativity increases polarity, enhancing solubility but reducing lipophilicity compared to bromine.
    • Biological Interactions : Smaller size may improve binding to sterically constrained receptors.

Functional Group Variations

1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride

  • Structure : Fluorine at pyridine 3-position (CAS 1909336-86-2).
  • Molecular Weight : 213.08 g/mol .
  • Key Differences :
    • Synthetic Utility : Fluorine’s stability under harsh conditions makes this analog preferable for late-stage functionalization.
    • Cost : Higher purity (98%) and pricing (€633/g) reflect specialized applications .

(1R)-1-(6-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride

  • Structure : Methyl group at pyridine 6-position (CAS 1423040-62-3).
  • Molecular Formula : C₈H₁₄Cl₂N₂ (MW: 209.11) .
  • Key Differences :
    • Electron-Donating Effects : Methyl increases pyridine basicity, altering protonation states in physiological environments.
    • Applications : Versatile scaffold for kinase inhibitors due to improved metabolic stability.

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen/Substituent Key Applications
1-(3-Bromopyridin-2-yl)ethan-1-amine diHCl C₇H₁₀BrCl₂N₂ ~264.0 (estimated) Br (3-position) Allosteric modulators, synthesis
1-(6-Bromopyridin-2-yl)ethan-1-amine HCl C₇H₁₀BrClN₂ 237.52 Br (6-position) Cross-coupling intermediates
1-(3-Fluoropyridin-2-yl)ethan-1-amine diHCl C₇H₁₁Cl₂FN₂ 213.08 F (3-position) High-polarity drug candidates
(1R)-1-(6-Methylpyridin-2-yl)ethan-1-amine diHCl C₈H₁₄Cl₂N₂ 209.11 CH₃ (6-position) Kinase inhibitor scaffolds

Biological Activity

1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride is a compound with significant potential in medicinal chemistry, characterized by its molecular formula C7H11BrCl2N2C_7H_{11}BrCl_2N_2 and a molecular weight of approximately 273.99 g/mol. The presence of a bromine atom in the pyridine ring is known to influence its reactivity and biological activity, making it a subject of interest for various therapeutic applications.

The compound exists as a dihydrochloride salt, enhancing its solubility in water, which is advantageous for pharmaceutical applications. The synthesis typically involves multiple steps, including the bromination of pyridine derivatives followed by amination reactions.

Biological Activity

Research indicates that 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride exhibits various biological activities, particularly related to its interaction with specific receptors and enzymes. Some key findings include:

  • Neurotransmission Modulation : Preliminary studies suggest that the compound may influence neurotransmission pathways, potentially acting as a modulator of neurotransmitter receptors.
  • Enzyme Inhibition : Interaction studies have shown that it may inhibit certain enzymes involved in metabolic pathways, indicating potential roles in treating metabolic disorders or other diseases .

The mechanism of action is primarily attributed to the compound's ability to bind to molecular targets such as enzymes and receptors. The bromine atom and amine group are crucial for this binding, influencing various biological pathways and cellular processes. Detailed studies are still required to elucidate the specific molecular targets involved.

Case Study 1: Interaction with Receptors

A study conducted on the binding affinity of 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride to serotonin receptors demonstrated promising results. The compound showed significant binding affinity, suggesting its potential use in treating mood disorders.

Case Study 2: Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity against A-431 (human epidermoid carcinoma) cells, with an IC50 value comparable to established anticancer agents like doxorubicin .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Neurotransmitter ModulationPotential modulation of neurotransmission pathways
Enzyme InhibitionInhibitory effects on metabolic enzymes
CytotoxicitySelective cytotoxicity against cancer cell lines

Future Directions

The unique substitution pattern of 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride makes it an interesting candidate for further research in drug development. Future studies should focus on:

  • Elucidating the precise mechanisms through which it interacts with biological targets.
  • Exploring its full therapeutic potential across different disease models.
  • Assessing the safety profile and pharmacokinetics for clinical applications.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Bromination of pyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions to introduce the bromine atom at the 3-position of the pyridine ring.
  • Step 2: Formation of the ethanamine side chain via reductive amination or nucleophilic substitution. For example, coupling 3-bromopyridine-2-carbaldehyde with nitroethane followed by reduction using NaBH4 or LiAlH4 to yield the amine intermediate.
  • Step 3: Salt formation with HCl to produce the dihydrochloride form.
    Key considerations include protecting group strategies for the amine during bromination and optimizing reaction temperatures to minimize side reactions .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the presence of the bromopyridinyl group and ethanamine backbone.
  • Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns consistent with bromine.
  • HPLC: Reverse-phase chromatography with UV detection (e.g., at 254 nm) to assess purity (>98% is typical for research-grade material).
  • Elemental Analysis: To validate the stoichiometry of the dihydrochloride salt.
    Documentation of melting point (if applicable) and comparison with literature data are also critical .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:
Contradictions often arise from differences in experimental conditions. To address this:

  • Solubility Testing: Systematically test solubility in polar (water, DMSO) and non-polar (DCM, THF) solvents under controlled humidity and temperature.
  • Stability Studies: Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products.
  • Counterion Effects: Compare the dihydrochloride form with freebase or other salts to isolate stability differences.
    Publish raw data (e.g., kinetic degradation curves) to facilitate cross-study validation .

Advanced: What reaction mechanisms are involved in the coupling of this amine with carboxylic acids or other electrophiles?

Methodological Answer:
The primary mechanism is carbodiimide-mediated coupling (e.g., using EDC·HCl):

  • Activation Phase: EDC reacts with the carboxylic acid to form an O-acylisourea intermediate.
  • Amine Nucleophilic Attack: The amine group of 1-(3-Bromopyridin-2-yl)ethan-1-amine attacks the activated carbonyl, forming an amide bond.
  • Byproduct Management: Use additives like HOBt or HOAt to suppress racemization and improve yields.
    Monitor reaction progress via TLC or LC-MS, and optimize pH (typically 4.5–6.0 in aqueous-organic mixtures) .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The 3-bromo group on the pyridine ring enables participation in palladium-catalyzed cross-coupling reactions:

  • Catalyst Selection: Use Pd(PPh3)4 or Pd(dppf)Cl2 for Suzuki-Miyaura couplings with aryl boronic acids.
  • Steric and Electronic Effects: The bromine’s electron-withdrawing nature accelerates oxidative addition but may require elevated temperatures (80–100°C) in toluene/EtOH mixtures.
  • Competing Pathways: Monitor for dehalogenation side reactions using GC-MS or 19^19F NMR (if fluorinated partners are used).
    Comparative studies with non-brominated analogs can isolate the substituent’s impact .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hygroscopic degradation.
  • Humidity Control: Use desiccants (silica gel or molecular sieves) in storage vials.
  • Solubilization: For long-term stability in solution, use anhydrous DMSO or DMF and aliquot to avoid freeze-thaw cycles.
    Regularly validate stability via NMR or HPLC every 6 months .

Advanced: What strategies can mitigate toxicity risks during handling?

Methodological Answer:

  • Engineering Controls: Use fume hoods for weighing and reaction setup.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Management: Neutralize acidic residues with bicarbonate before disposal.
  • In Vitro Screening: Prioritize early-stage toxicity assays (e.g., mitochondrial toxicity via MTT assay) for biological applications.
    Refer to SDS data for related brominated amines to infer hazards .

Advanced: How can computational modeling guide the design of derivatives based on this compound?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors).
  • QSAR Modeling: Corrogate substituent effects (e.g., replacing Br with CF3) on bioactivity using descriptors like logP and polar surface area.
  • DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity in catalytic cycles.
    Validate predictions with parallel synthesis and bioactivity testing .

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